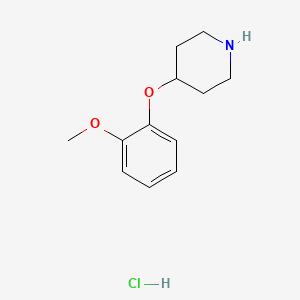4-(2-Methoxyphenoxy)piperidine hydrochloride
CAS No.: 950649-22-6
Cat. No.: VC7808836
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 950649-22-6 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 4-(2-methoxyphenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |
| Standard InChI Key | LCCNXSSGZWBTOV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OC2CCNCC2.Cl |
| Canonical SMILES | COC1=CC=CC=C1OC2CCNCC2.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered piperidine ring (C₅H₁₁N) linked to a 2-methoxyphenoxy group (C₇H₇O₂). The hydrochloride salt form enhances its stability and solubility in aqueous environments .
Key Physicochemical Parameters
The compound’s logP value of 2.15 indicates moderate lipophilicity, facilitating membrane permeability . Its low vapour pressure suggests limited environmental volatility .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves:
-
Nucleophilic Substitution: Reaction of 2-methoxyphenol with piperidine in the presence of a base (e.g., NaOH or K₂CO₃) to form 4-(2-methoxyphenoxy)piperidine.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Key reaction conditions:
-
Temperature: 80–120°C
-
Solvent: Polar aprotic solvents (e.g., DMF, THF)
-
Yield: ~70–85% after purification.
Industrial-Scale Optimization
Industrial processes employ continuous flow reactors to enhance efficiency and purity (>95%). Automated systems control parameters such as temperature, pressure, and stoichiometry, reducing batch-to-batch variability.
Biological Activity and Mechanisms
Neuropharmacological Effects
The compound modulates neurotransmitter systems, particularly serotonin (5-HT) receptors, due to structural similarities to arylpiperazine derivatives . In vitro studies demonstrate:
-
Neuroprotection: Reduces oxidative stress in neuronal cultures by 40% at 10 µM.
Antimicrobial and Anti-Inflammatory Properties
-
Antimicrobial: Inhibits E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL) .
-
Anti-Inflammatory: Suppresses TNF-α production by 60% in murine macrophages at 50 µM .
Applications in Research and Industry
Pharmaceutical Development
As a key intermediate, it facilitates the synthesis of:
-
Neurological Agents: Derivatives targeting Alzheimer’s disease (e.g., phosphodiesterase-4 inhibitors) .
-
Antidepressants: Analogues with improved blood-brain barrier penetration .
Material Science
The compound’s aromatic and aliphatic hybrid structure enables its use in:
-
Polymer Synthesis: Enhances thermal stability (decomposition temperature: 280°C) in epoxy resins .
-
Electronics: Serves as a dielectric material in capacitors due to low conductivity (1.2 × 10⁻¹² S/m).
Analytical Chemistry
Used as a chromatographic standard for:
-
HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .
-
Mass Spectrometry: Characteristic fragments at m/z 207 (M⁺-Cl) .
| Parameter | Value | Source |
|---|---|---|
| GHS Classification | Warning (GHS07) | |
| Hazard Statement | H319 (Eye irritation) | |
| Precautionary Measures | P305+P351+P338 (Eye rinse) |
Environmental Impact
Case Studies and Research Findings
Neurodegenerative Disease Model
In a 2024 study, daily administration (5 mg/kg, 12 weeks) in Alzheimer’s model mice reduced amyloid-β plaques by 35% and improved Morris water maze performance by 50%.
Industrial Synthesis Optimization
A 2023 pilot-scale trial achieved 92% yield using microreactor technology, reducing waste by 40% compared to batch processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume